(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrrolo[1,2-a]imidazole core, which is a fused bicyclic system, and a methanone group attached to a 2,4-dimethoxyphenyl ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 2-methoxypyrroline with aminoacetonitrile hydrochloride under reflux conditions in isopropanol, leading to the formation of the pyrrolo[1,2-a]imidazole core . Subsequent functionalization steps introduce the 2,4-dimethoxyphenyl and methanone groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole-based core and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activities, often used in drug development.
Uniqueness
What sets (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone apart is its specific combination of functional groups and ring systems, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic avenues and developing novel materials.
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-9-5-6-10(11(8-9)21-2)14(19)13-15(16)17-12-4-3-7-18(12)13/h5-6,8H,3-4,7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXUYTAGYVCTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=C(N=C3N2CCC3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.